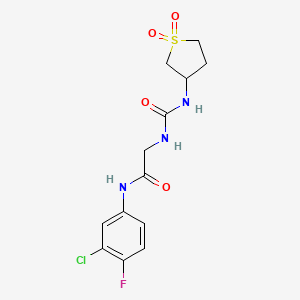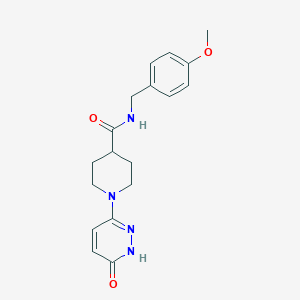![molecular formula C24H22N2O4 B10999142 Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10999142.png)
Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is a complex organic compound that features a benzofuran core, a phenylpiperazine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE typically involves multi-step organic reactions. One common approach is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones under acidic conditions . This method is favored for its simplicity and high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfurals as starting materials. These furfurals can be converted into the desired compound through a series of catalytic processes that adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpiperazine derivatives and benzofuran-based molecules. Examples are:
N-phenylpiperazine: Known for its ability to cross the blood-brain barrier and its use in treating mental disorders.
Benzofuran derivatives: These compounds are studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
What sets 2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE apart is its unique combination of a benzofuran core, a phenylpiperazine moiety, and a furan ring.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C24H22N2O4/c27-20-8-9-21-23(19(16-30-21)24(28)22-7-4-14-29-22)18(20)15-25-10-12-26(13-11-25)17-5-2-1-3-6-17/h1-9,14,16,27H,10-13,15H2 |
InChI Key |
NOGCLDTXQYNZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10999063.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B10999064.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10999065.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10999070.png)

![5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10999074.png)

![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999087.png)
methanone](/img/structure/B10999092.png)
![6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10999098.png)
![N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999104.png)

![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10999122.png)

